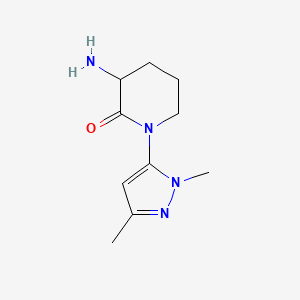

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one

Description

Properties

IUPAC Name |

3-amino-1-(2,5-dimethylpyrazol-3-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-7-6-9(13(2)12-7)14-5-3-4-8(11)10(14)15/h6,8H,3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUGBDOZVXLAIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCCC(C2=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195738 | |

| Record name | 2-Piperidinone, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354950-73-4 | |

| Record name | 2-Piperidinone, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354950-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes to 3-Amino Piperidines

A key intermediate related to the target compound is 3-amino piperidine derivatives , which can be prepared via several routes. A notable industrially viable method is described in patent CN103864674A, which details a multi-step synthesis of (R)-3-amino piperidine dihydrochloride, a close analog of the piperidin-3-amine moiety in the target compound.

The patent outlines a synthetic route starting from D-glutamic acid , involving:

| Step | Reaction Description | Key Conditions/Notes |

|---|---|---|

| 1 | Hydroxyl esterification and amido Boc protection | Use of methanol and thionyl chloride at <30°C |

| 2 | Ester reduction | Reduction of ester groups to alcohols |

| 3 | Hydroxyl activation | Conversion to good leaving groups (e.g., mesylates) |

| 4 | Cyclization | Ring closure to form piperidine ring |

| 5 | Amino Boc removal and salt formation | Deprotection and formation of dihydrochloride salt |

This route is advantageous due to its relatively short synthetic pathway, low cost, and suitability for scale-up industrial production. The process avoids expensive raw materials and low-temperature conditions that complicate manufacturing.

Alternative Routes

Other routes include:

- Starting from ethyl nipecotate with amido protection, Hofmann rearrangement, and deprotection steps.

- Using D-mono-ornithine hydrochloride as a starting material with acidylation, cyclization, and reduction steps.

These methods emphasize selective protection/deprotection strategies and functional group transformations to achieve the 3-amino substitution on the piperidine ring.

Preparation of the 1,3-Dimethyl-1H-pyrazol-5-yl Moiety

Pyrazole Synthesis

Pyrazole derivatives are commonly synthesized via cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds or related precursors. Literature reports various methods for regioselective synthesis of substituted pyrazoles, including:

- Cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents, often acid-catalyzed to improve yields and regioselectivity.

- One-pot acid-promoted synthesis involving hydrazine derivatives and β-enamine diketones to afford N-substituted pyrazoles.

- Use of microwave-assisted synthesis to enhance reaction rates and product yields.

For the 1,3-dimethyl substitution pattern , methylation of the pyrazole nitrogen atoms is typically performed after ring formation, using alkyl halides under basic conditions.

Key Reaction Conditions

- Solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or methanesulfonyl chloride have been reported as effective media.

- Acid catalysis (e.g., HCl, methanesulfonyl chloride) promotes cyclization and aromatization steps.

- Microwave irradiation can be employed to accelerate the synthesis.

Coupling of the Pyrazolyl Group to the Piperidin-2-one Core

The final step involves linking the 1,3-dimethyl-1H-pyrazol-5-yl substituent to the nitrogen at position 1 of the piperidin-2-one ring.

Possible Approaches

- N-alkylation of the piperidin-2-one nitrogen with a suitable pyrazolyl halide or sulfonate ester.

- Nucleophilic substitution reactions where the 3-amino piperidin-2-one acts as a nucleophile toward an activated pyrazole derivative.

- Use of protecting groups (e.g., Boc) on the piperidine nitrogen during intermediate steps to control regioselectivity and prevent side reactions.

Representative Reaction Conditions

- Base-mediated coupling in polar aprotic solvents (e.g., DMF, DMSO).

- Mild heating or room temperature stirring depending on reactivity.

- Purification by extraction and crystallization.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Preparation of 3-amino piperidin-2-one | Multi-step synthesis from D-glutamic acid | Methanol, thionyl chloride, Boc protection, ester reduction, cyclization | Industrially viable, cost-effective |

| Synthesis of 1,3-dimethylpyrazole | Cyclocondensation and N-methylation | Hydrazines, 1,3-diketones, acid catalysis, alkyl halides | Microwave-assisted option available |

| Coupling pyrazole to piperidinone | N-alkylation or nucleophilic substitution | Pyrazolyl halide/sulfonate, base, aprotic solvent | Controlled protection/deprotection needed |

Research Findings and Optimization

- The industrial patent emphasizes the importance of temperature control (<30°C) during esterification and Boc protection to achieve high purity and yield (>95% conversion) for the piperidine intermediate.

- Acid-promoted pyrazole synthesis benefits from optimized solvent systems such as methanesulfonyl chloride, which enhances cyclization efficiency.

- Microwave-assisted synthesis reduces reaction times and improves yields for pyrazole formation.

- Regioselectivity in pyrazole synthesis is critical and can be controlled by solvent choice and catalyst presence.

- The use of protecting groups on piperidine nitrogen is crucial to avoid side reactions during coupling steps.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one exhibit anticancer properties. Studies have shown that derivatives of pyrazole can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, pyrazole derivatives have been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and proliferation .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have demonstrated effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Neuropharmacology

Cognitive Enhancers

Compounds containing a piperidine structure have been studied for their potential as cognitive enhancers. Research suggests that 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one may influence neurotransmitter systems, particularly those involving acetylcholine and dopamine, which are critical for learning and memory processes .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the synthesis of pyrazole-based compounds and their effects on cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In a clinical trial reported in Antibiotics, researchers evaluated the efficacy of a series of pyrazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Among these compounds, one derivative showed promising results with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

- 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one

- 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

- 3-amino-1-(1-phenyl-1H-pyrazol-5-yl)piperidin-2-one

Uniqueness

3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one is a heterocyclic compound that combines pyrazole and piperidine functionalities, which have been shown to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C10H18N4O

- Molecular Weight : 194.28 g/mol

- CAS Number : 1354950-73-4

The biological activity of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various cellular pathways, leading to significant physiological effects. The compound has been noted for its potential as an enzyme inhibitor and receptor modulator, which may be leveraged in drug development.

Biological Activity Overview

Research indicates that compounds with similar structures to 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one exhibit a range of biological activities:

Anticancer Properties

Studies have demonstrated that pyrazole derivatives can possess anticancer properties. For instance, compounds containing the 1H-pyrazole structure have been associated with antiproliferative effects against various cancer cell lines, including:

- Lung Cancer

- Breast Cancer

- Colorectal Cancer

Recent studies highlighted that derivatives of pyrazole could inhibit the growth of cancer cells in vitro and in vivo, suggesting their potential as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazole derivatives are known to exhibit antibacterial and antifungal activities. Specific studies have shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one in terms of biological activity, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| 3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one | Anticancer | Exhibits significant antiproliferative activity against various cancer cell lines. |

| 3-amino-1-(1-ethyl-1H-pyrazol-5-yl)piperidin-2-one | Antibacterial | Effective against E. coli and S. aureus with MIC values below 0.025 mg/mL. |

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives including 3-amino variants demonstrated that these compounds could inhibit cell proliferation in breast cancer models (MDA-MB-231) significantly more than traditional chemotherapeutics . The mechanism was linked to the induction of apoptosis through caspase activation.

Study on Antimicrobial Effects

In another study assessing the antimicrobial efficacy of various piperidine derivatives, it was found that 3-amino-piperidine derivatives showed potent activity against fungal pathogens, suggesting their potential use in treating fungal infections .

Q & A

Q. What are the established synthetic routes for 3-amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-2-one, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step processes starting with functionalized pyrazole precursors. For example:

- Step 1: Condensation of 1,3-dimethylpyrazole-5-carboxyl chloride with a piperidinone derivative under basic conditions (e.g., triethylamine in THF) to form the core structure .

- Step 2: Introduction of the amino group via reductive amination or nucleophilic substitution, using protecting groups (e.g., Boc) to prevent side reactions .

- Key Intermediates: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid derivatives and protected piperidin-2-one intermediates are critical for regioselective functionalization .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

Methodological Answer:

- X-ray Crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths and angles. ORTEP-3 can generate graphical representations of thermal ellipsoids for clarity .

- NMR Spectroscopy: Employ - and -NMR with DEPT-135 to confirm the amino group and piperidinone ring conformation. - HMBC is useful for pyrazole nitrogen assignments .

- Mass Spectrometry: High-resolution ESI-MS ensures molecular weight validation and fragmentation pattern analysis .

Q. How can researchers characterize the compound’s physicochemical properties?

Methodological Answer:

- Solubility: Use shake-flask methods in buffers (pH 1–7.4) with HPLC quantification.

- Thermal Stability: Perform TGA/DSC to assess decomposition points and melting behavior .

- LogP Determination: Utilize reverse-phase HPLC or shake-flask partitioning with octanol/water systems .

- Database Cross-Validation: Compare results with PubChem/NIST entries for consistency .

Q. What analytical methods are recommended for identifying impurities in synthesized batches?

Methodological Answer:

- HPLC-PDA/MS: Use C18 columns with gradient elution (e.g., 0.1% formic acid in acetonitrile/water) to separate impurities. MS detection identifies byproducts like deaminated or dimerized species .

- Residual Solvent Analysis: GC-MS with headspace sampling detects volatile impurities (e.g., DMF, THF) per ICH guidelines .

- Elemental Analysis: Confirm stoichiometry (C, H, N) to rule out incomplete reactions .

Q. What safety protocols should be followed during handling and storage?

Methodological Answer:

- Handling: Use PPE (gloves, goggles) in fume hoods due to potential amine reactivity. Avoid contact with oxidizing agents .

- Storage: Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the piperidinone ring .

- Waste Disposal: Neutralize acidic/basic residues before disposal in accordance with EPA guidelines .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots. Software like GROMACS or AMBER is recommended .

- Docking Studies: Use AutoDock Vina to assess binding affinity to target receptors (e.g., kinase domains) and guide structural modifications .

- ADMET Prediction: Tools like SwissADME estimate bioavailability, BBB penetration, and toxicity risks .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data?

Methodological Answer:

- Cross-Validation: Compare X-ray-derived bond lengths with DFT-optimized geometries (e.g., Gaussian 16) to identify steric strain or disorder .

- Dynamic NMR: Analyze temperature-dependent -NMR spectra to detect conformational flexibility that X-ray might miss .

- Twinned Data Refinement: Use SHELXL’s TWIN/BASF commands to model overlapping crystallographic domains .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

- Substituent Variation: Synthesize analogs with modifications to the pyrazole methyl groups or piperidinone amino position. Test in vitro bioactivity (e.g., enzyme inhibition assays) .

- Pharmacophore Mapping: Generate 3D-QSAR models using CoMFA/CoMSIA to correlate substituent properties (e.g., logP, Hammett σ) with activity .

- Targeted Libraries: Use parallel synthesis (e.g., Suzuki-Miyaura coupling) to rapidly generate 5–10 derivatives for screening .

Q. What methodologies assess metabolic stability in hepatic microsomes?

Methodological Answer:

- In Vitro Assays: Incubate the compound with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite ID: Use high-resolution MS/MS (e.g., Q-TOF) to identify oxidation products (e.g., N-oxide or hydroxylated metabolites) .

- CYP Inhibition Screening: Test against CYP isoforms (3A4, 2D6) using fluorescent probes to evaluate drug-drug interaction risks .

Q. How can synergistic effects be evaluated in multi-target pharmacological studies?

Methodological Answer:

- Network Pharmacology: Construct protein-protein interaction networks (e.g., STRING DB) to identify pathways influenced by dual kinase/GPCR modulation .

- Combination Index (CI): Use the Chou-Talalay method to quantify synergy with other therapeutics (e.g., CI < 1 indicates synergy) .

- Transcriptomics: Perform RNA-seq on treated cell lines to map upregulated/downregulated genes and validate polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.